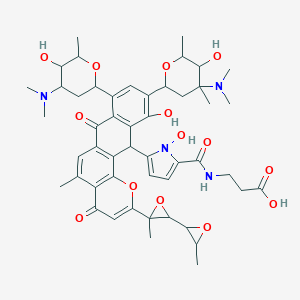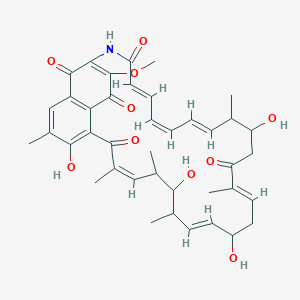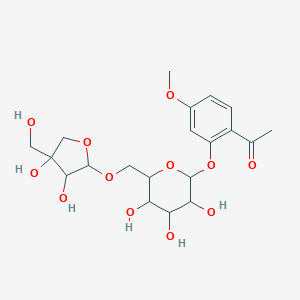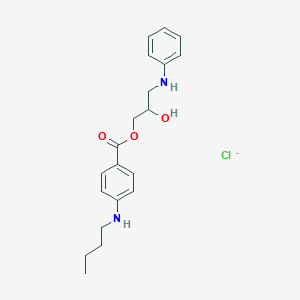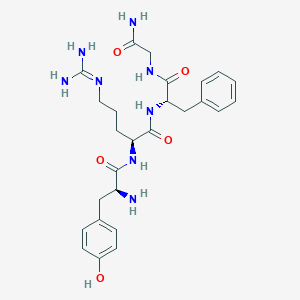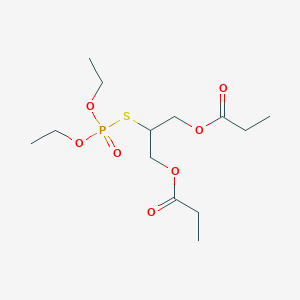
(2-Diethoxyphosphorylsulfanyl-3-propanoyloxypropyl) propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Diethoxyphosphorylsulfanyl-3-propanoyloxypropyl) propanoate, also known as DTPSPP, is a chemical compound that has been widely used in scientific research. It is a phosphorothioate ester that has a propanoic acid group attached to it. DTPSPP has shown promising results in various applications, including biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
(2-Diethoxyphosphorylsulfanyl-3-propanoyloxypropyl) propanoate acts as an inhibitor of various enzymes by binding to the active site of the enzyme. It forms a covalent bond with the active site serine residue of the enzyme, thereby inhibiting its activity. The inhibition of enzymes by (2-Diethoxyphosphorylsulfanyl-3-propanoyloxypropyl) propanoate has been studied extensively, and the compound has shown promising results in various applications.
Biochemical and Physiological Effects:
(2-Diethoxyphosphorylsulfanyl-3-propanoyloxypropyl) propanoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a crucial role in the transmission of nerve impulses. (2-Diethoxyphosphorylsulfanyl-3-propanoyloxypropyl) propanoate has also been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Diethoxyphosphorylsulfanyl-3-propanoyloxypropyl) propanoate has several advantages as a tool for scientific research. It is a relatively simple compound to synthesize and can be obtained in high yields. It has also been shown to be a potent inhibitor of various enzymes, making it a valuable tool for studying enzyme mechanisms. However, (2-Diethoxyphosphorylsulfanyl-3-propanoyloxypropyl) propanoate also has some limitations. It can be toxic at high concentrations, and its effects on living organisms are still not fully understood.
Orientations Futures
There are several future directions for the use of (2-Diethoxyphosphorylsulfanyl-3-propanoyloxypropyl) propanoate in scientific research. One potential application is in the development of new drugs for the treatment of neurological disorders. (2-Diethoxyphosphorylsulfanyl-3-propanoyloxypropyl) propanoate has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a crucial role in the pathogenesis of Alzheimer's disease. Another potential application is in the development of new gene therapy strategies. (2-Diethoxyphosphorylsulfanyl-3-propanoyloxypropyl) propanoate has been used as a substrate for the synthesis of phosphorothioate oligonucleotides, which have potential applications in gene therapy. Overall, the potential applications of (2-Diethoxyphosphorylsulfanyl-3-propanoyloxypropyl) propanoate in scientific research are numerous, and further studies are needed to fully understand its mechanisms of action and potential uses.
Méthodes De Synthèse
The synthesis of (2-Diethoxyphosphorylsulfanyl-3-propanoyloxypropyl) propanoate involves a two-step process. The first step involves the reaction of diethyl phosphorochloridate with thiourea to form diethyl thiophosphate. In the second step, diethyl thiophosphate is reacted with 3-hydroxypropionic acid to form (2-Diethoxyphosphorylsulfanyl-3-propanoyloxypropyl) propanoate. The synthesis of (2-Diethoxyphosphorylsulfanyl-3-propanoyloxypropyl) propanoate is a relatively simple process, and the compound can be obtained in high yields.
Applications De Recherche Scientifique
(2-Diethoxyphosphorylsulfanyl-3-propanoyloxypropyl) propanoate has been extensively used in scientific research, particularly in the field of biochemistry. It has been used as a tool to study the mechanisms of action of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. (2-Diethoxyphosphorylsulfanyl-3-propanoyloxypropyl) propanoate has also been used as a substrate for the synthesis of phosphorothioate oligonucleotides, which have potential applications in gene therapy.
Propriétés
Numéro CAS |
19594-39-9 |
|---|---|
Nom du produit |
(2-Diethoxyphosphorylsulfanyl-3-propanoyloxypropyl) propanoate |
Formule moléculaire |
C13H32N2O.2I |
Poids moléculaire |
356.37 g/mol |
Nom IUPAC |
(2-diethoxyphosphorylsulfanyl-3-propanoyloxypropyl) propanoate |
InChI |
InChI=1S/C13H25O7PS/c1-5-12(14)17-9-11(10-18-13(15)6-2)22-21(16,19-7-3)20-8-4/h11H,5-10H2,1-4H3 |
Clé InChI |
DJRSWSMBDPNUHY-UHFFFAOYSA-N |
SMILES |
CCC(=O)OCC(COC(=O)CC)SP(=O)(OCC)OCC |
SMILES canonique |
CCC(=O)OCC(COC(=O)CC)SP(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



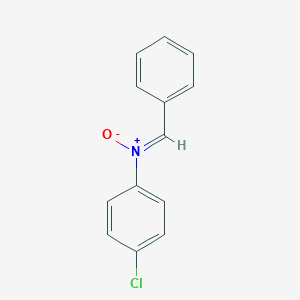
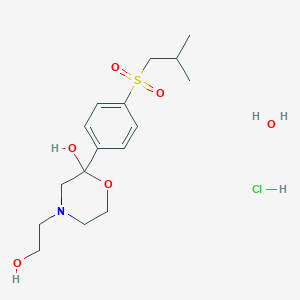


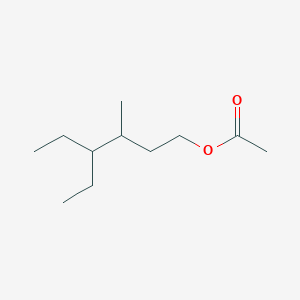
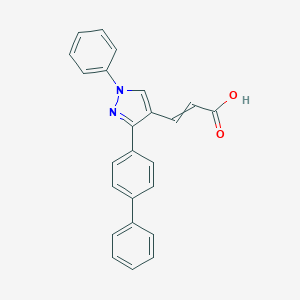
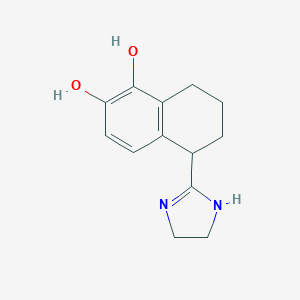
![2-Naphthalenesulfonic acid, 6-amino-5-[2-[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxy-, sodium salt (1:1)](/img/structure/B217197.png)
